N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine is a chemical compound characterized by its unique structure and functional groups. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a morpholine sulfonyl group, which enhances its solubility and reactivity, making it a valuable scaffold for drug development.
This compound can be sourced from various chemical suppliers, including Benchchem, CymitQuimica, and Angene Chemical, where it is marketed as a versatile building block for synthesizing more complex molecules. It is classified under the category of benzoxazoles, which are heterocyclic compounds containing both oxygen and nitrogen in their ring structure. Benzoxazoles have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine typically involves several steps:
The reaction mechanism involves the nucleophilic attack of the amino group on the sulfonyl chloride followed by cyclization to form the benzoxazole moiety. The use of morpholine as a substituent contributes to the compound's solubility and potential biological activity.
The compound's molecular weight is approximately 373.42 g/mol. It contains functional groups such as amines, sulfonamides, and methoxy groups that contribute to its chemical properties.
N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine participates in various chemical reactions due to its reactive functional groups:
These reactions are typically facilitated by appropriate solvents and conditions that promote reactivity while minimizing side reactions.
The mechanism of action for N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine is largely dependent on its interactions with biological targets:
N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine has significant applications in scientific research:
This compound exemplifies the versatility and importance of benzoxazole derivatives in contemporary chemistry and pharmacology.
Benzoxazole derivatives demonstrate exceptional target modulation capabilities through multiple mechanisms:
Notable bioactive benzoxazoles include UK-1 (antitumor properties), pseudopteroxazole (antitubercular activity), and BF-227 (amyloid imaging agent). The C5 position is particularly amenable to modification with electron-withdrawing groups like sulfonamides, which enhance binding to ATP pockets in kinases through electrostatic interactions [5]. Morpholine-sulfonyl substitutions specifically improve aqueous solubility while maintaining membrane permeability—a critical balance for intracellular targets [10].
Table 1: Biological Activities of Representative Benzoxazole Derivatives
Compound | C5 Substituent | Primary Activity | Molecular Target |
---|---|---|---|
UK-1 | Carboxylic acid | Anticancer | Topoisomerase II |
Pseudopteroxazole | Isonitrile | Antitubercular | Mycobacterial enzymes |
BF-227 | Fluoroethoxy | Amyloid imaging | Aβ aggregates |
EVT-2754032 (Focus) | Morpholine-sulfonyl | Kinase modulation (predicted) | CSF-1R/JAK |
The integration of sulfonamide functionalities with benzoxazoles emerged as a strategic advancement in kinase inhibitor development. Sulfonamides (-SO₂NH-) provide:
Morpholine (tetrahydro-1,4-oxazine) became incorporated due to its favorable physicochemical properties:
The morpholine-sulfonyl benzoxazole architecture first appeared in CSF1R inhibitors like pexidartinib, which features a morpholine-sulfonyl group linked to a tricyclic core. This design paradigm was adapted to benzoxazole systems to leverage the heterocycle's synthetic versatility and metabolic stability. Hybridization with benzoxazole created compact, planar structures capable of deep penetration into the hydrophobic regions of kinase catalytic domains [3] [6] [9].
CSF-1R (Colony Stimulating Factor 1 Receptor) is a type III transmembrane tyrosine kinase regulating macrophage differentiation, osteoclast function, and inflammatory responses. Aberrant CSF-1R signaling drives pathologies including:
Benzoxazole analogues target CSF-1R through:
JAK-STAT pathway integration arises from crosstalk with CSF-1R signaling:
Table 2: Key Signaling Pathways Targeted by Morpholine-Sulfonyl Benzoxazoles
Pathway | Biological Role | Disease Relevance | Benzoxazole Inhibition Mechanism |
---|---|---|---|
CSF-1R | Myeloid cell survival/differentiation | T-cell lymphomas, Osteoporosis | ATP-competitive inhibition (IC₅₀ ~100nM predicted) |
PI3K/AKT/mTOR | Downstream of CSF-1R activation | Chemotherapy resistance | Disruption of phosphotyrosine docking sites |
JAK-STAT | Cytokine signal transduction | Autoimmune disorders, Cancers | Allosteric interference with SH2 domain binding |
The specific compound N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine (CAS: 730949-76-5) embodies strategic molecular design:
Computational modeling predicts bidentate binding: the sulfonyl oxygen forms hydrogen bonds with the kinase hinge backbone, while the morpholine oxygen coordinates water molecules at the ATP site entrance. The 4-methoxyphenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, providing additional binding energy [10]. These features position morpholine-sulfonyl benzoxazoles as promising dual-targeting agents for pathologies driven by dysregulated kinase networks.
CAS No.: 4315-44-0
CAS No.:
CAS No.: 94720-08-8